7-Chloro-1-iodophenazine
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Overview
Description
7-Chloro-1-iodophenazine is a chemical compound with the molecular formula C12H6ClIN2. It belongs to the phenazine family, which is known for its diverse range of biological properties, including antimicrobial, antitumor, and antioxidant activities . The compound’s unique structure, featuring both chlorine and iodine substituents on the phenazine core, makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 7-Chloro-1-iodophenazine can be achieved through several synthetic routes. One common method involves the condensation of 1,2-diaminobenzenes with appropriate halogenated precursors. The reaction conditions typically include the use of solvents like acetonitrile and catalysts such as palladium . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
7-Chloro-1-iodophenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced phenazine derivatives.
Substitution: The halogen atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces hydroquinone derivatives.
Scientific Research Applications
7-Chloro-1-iodophenazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phenazine derivatives.
Biology: The compound exhibits antimicrobial properties, making it useful in studying bacterial resistance mechanisms.
Medicine: Due to its antitumor activity, this compound is investigated for potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 7-Chloro-1-iodophenazine involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS), which cause oxidative damage to cellular structures. The molecular targets include topoisomerases and other enzymes involved in DNA synthesis and repair .
Comparison with Similar Compounds
7-Chloro-1-iodophenazine can be compared with other phenazine derivatives, such as:
Phenazine-1-carboxylic acid: Known for its potent antimicrobial activity.
Clofazimine: Used as an antituberculosis agent with a similar phenazine core.
Pyocyanin: A natural phenazine produced by Pseudomonas aeruginosa with notable antimicrobial properties.
The uniqueness of this compound lies in its dual halogenation, which imparts distinct chemical and biological properties compared to other phenazine derivatives.
Properties
IUPAC Name |
7-chloro-1-iodophenazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClIN2/c13-7-4-5-9-11(6-7)15-10-3-1-2-8(14)12(10)16-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNFGBVMHMLHMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)N=C3C=CC(=CC3=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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